molecular formula C24H21ClN4O B11277495 N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide

Cat. No.: B11277495
M. Wt: 416.9 g/mol
InChI Key: OJJFAUJSSRSBLG-UHFFFAOYSA-N
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Description

N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is a heterocyclic compound that belongs to the class of pyrazolopyridines This compound is characterized by its complex structure, which includes a pyrazolo[3,4-b]pyridine core, a cyclopropyl group, and various substituents such as a chloro and methyl group

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide typically involves multi-step organic reactions. One common method involves the cyclization of appropriate precursors under controlled conditions.

Industrial Production Methods: In an industrial setting, the production of this compound may involve optimized reaction conditions to ensure high yield and purity. This includes the use of specific catalysts, solvents, and temperature control to facilitate the reactions efficiently. The process may also involve purification steps such as recrystallization or chromatography to isolate the desired product .

Chemical Reactions Analysis

Types of Reactions: N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide can undergo various chemical reactions, including:

Common Reagents and Conditions:

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield hydroxylated derivatives, while substitution reactions can introduce various functional groups into the molecule .

Scientific Research Applications

N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide has several scientific research applications:

Mechanism of Action

The mechanism of action of N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide involves its interaction with specific molecular targets. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact pathways and targets can vary depending on the specific application and context of use .

Comparison with Similar Compounds

  • N-(4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide
  • N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-c]pyridine-4-carboxamide

Uniqueness: N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenyl-1H-pyrazolo[3,4-b]pyridine-4-carboxamide is unique due to its specific substitution pattern and the presence of the cyclopropyl group. These structural features contribute to its distinct chemical and biological properties, making it a valuable compound for various research applications .

Properties

Molecular Formula

C24H21ClN4O

Molecular Weight

416.9 g/mol

IUPAC Name

N-(3-chloro-4-methylphenyl)-6-cyclopropyl-3-methyl-1-phenylpyrazolo[3,4-b]pyridine-4-carboxamide

InChI

InChI=1S/C24H21ClN4O/c1-14-8-11-17(12-20(14)25)26-24(30)19-13-21(16-9-10-16)27-23-22(19)15(2)28-29(23)18-6-4-3-5-7-18/h3-8,11-13,16H,9-10H2,1-2H3,(H,26,30)

InChI Key

OJJFAUJSSRSBLG-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C=C(C=C1)NC(=O)C2=CC(=NC3=C2C(=NN3C4=CC=CC=C4)C)C5CC5)Cl

Origin of Product

United States

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